molecular formula C10H16N2O B13011627 1-(6-Ethoxy-5-methylpyridin-3-yl)ethanamine

1-(6-Ethoxy-5-methylpyridin-3-yl)ethanamine

Katalognummer: B13011627
Molekulargewicht: 180.25 g/mol
InChI-Schlüssel: YTXMPZDVIAYLBB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(6-Ethoxy-5-methylpyridin-3-yl)ethanamine is a chemical compound with the molecular formula C10H16N2O. It is a derivative of pyridine, characterized by the presence of an ethoxy group at the 6th position and a methyl group at the 5th position of the pyridine ring. This compound is used primarily in research settings and has various applications in chemistry and biology .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(6-Ethoxy-5-methylpyridin-3-yl)ethanamine typically involves the following steps:

Industrial Production Methods

While specific industrial production methods are not widely documented, the synthesis generally follows standard organic synthesis protocols involving alkylation reactions. The process may be optimized for large-scale production by adjusting reaction conditions such as temperature, pressure, and the use of catalysts .

Analyse Chemischer Reaktionen

Types of Reactions

1-(6-Ethoxy-5-methylpyridin-3-yl)ethanamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce various amine derivatives .

Wissenschaftliche Forschungsanwendungen

1-(6-Ethoxy-5-methylpyridin-3-yl)ethanamine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It may be used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 1-(6-Ethoxy-5-methylpyridin-3-yl)ethanamine involves its interaction with specific molecular targets. These interactions can influence various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways are subjects of ongoing research .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

1-(6-Ethoxy-5-methylpyridin-3-yl)ethanamine is unique due to the presence of both ethoxy and methyl groups on the pyridine ring.

Eigenschaften

Molekularformel

C10H16N2O

Molekulargewicht

180.25 g/mol

IUPAC-Name

1-(6-ethoxy-5-methylpyridin-3-yl)ethanamine

InChI

InChI=1S/C10H16N2O/c1-4-13-10-7(2)5-9(6-12-10)8(3)11/h5-6,8H,4,11H2,1-3H3

InChI-Schlüssel

YTXMPZDVIAYLBB-UHFFFAOYSA-N

Kanonische SMILES

CCOC1=NC=C(C=C1C)C(C)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.